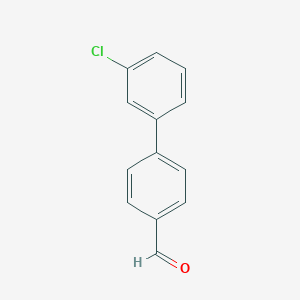

3'-Chlorobiphenyl-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMLKQSDIZEGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362622 | |

| Record name | 4-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-49-2 | |

| Record name | 4-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3'-Chlorobiphenyl-4-carbaldehyde (CAS Number: 400744-49-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3'-Chlorobiphenyl-4-carbaldehyde. This guide compiles available data and presents methodologies for related compounds as a reference. All data for isomers or related compounds are clearly indicated.

Core Compound Properties

This compound is a biphenyl derivative containing a chlorine substituent on one phenyl ring and a formyl (aldehyde) group on the other. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly for the development of more complex molecules in medicinal chemistry and materials science.

Physicochemical Data

Quantitative physicochemical data for this compound is sparse in the public domain. The following table summarizes the available information for the target compound and its isomers. Researchers should independently verify these properties through experimentation.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₉ClO | [1][2] |

| Molecular Weight | 216.66 g/mol | [1] |

| Melting Point | 56-60 °C | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |

| 110-116 °C | For isomer 4'-Chlorobiphenyl-4-carboxaldehyde[4] | |

| Boiling Point | 358.9 ± 25.0 °C | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |

| Density | 1.214 ± 0.06 g/cm³ | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |

| Solubility | No data available |

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound (CAS 400744-49-2) has been identified in the reviewed literature. However, spectral data for related compounds such as 3-chlorobiphenyl are available and can provide an indication of expected spectral features[5].

Synthesis and Purification Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis can be envisioned through two primary Suzuki-Miyaura coupling strategies.

Strategy A: Coupling of (3-chlorophenyl)boronic acid with 4-bromobenzaldehyde. Strategy B: Coupling of (4-formylphenyl)boronic acid with 1-bromo-3-chlorobenzene.

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of this compound.

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or CsF, 2-3 equiv.).

-

Solvent Addition: Add a suitable solvent system. This is often a biphasic mixture such as toluene/ethanol/water or dioxane/water. The reaction can also be performed under anhydrous conditions in solvents like THF or DMF.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)[9].

Purification of the Aldehyde Product

Aldehydes can sometimes be challenging to purify due to their moderate polarity and potential for oxidation to carboxylic acids. Two common purification methods are detailed below.

Method 1: Flash Column Chromatography

-

Adsorbent: Use silica gel as the stationary phase.

-

Eluent: A non-polar/polar solvent system such as hexanes/ethyl acetate is typically effective. The polarity of the eluent should be optimized based on TLC analysis of the crude product.

-

Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Load the solution onto the silica gel column. Elute the column with the optimized solvent system, collecting fractions and monitoring by TLC to isolate the pure aldehyde[9].

Method 2: Purification via Bisulfite Adduct Formation

This method is useful for separating aldehydes from non-carbonyl-containing impurities[10][11].

-

Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct, which may precipitate if the aldehyde is sufficiently non-polar.

-

Extraction: Dilute the mixture with water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer. Separate the layers.

-

Regeneration of Aldehyde: To recover the aldehyde, basify the aqueous layer containing the adduct with a strong base such as sodium hydroxide to a pH of approximately 12. This will reverse the reaction and regenerate the aldehyde.

-

Final Extraction: Extract the regenerated aldehyde from the aqueous layer with an organic solvent. Dry the organic layer, filter, and concentrate to obtain the purified aldehyde[10][11].

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Biphenyl derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][3][12]. However, the specific biological profile of this compound remains to be elucidated.

Due to the lack of information on its interaction with biological systems, a signaling pathway diagram cannot be generated at this time.

Logical Relationships and Workflows

Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

Caption: Synthetic and purification workflow for this compound.

General Drug Discovery Process

Should this compound or its derivatives be investigated for therapeutic potential, the general workflow for drug discovery would be applicable.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D<sub>6</sub> [tws.xml-journal.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3'-Chlorobiphenyl-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Chlorobiphenyl-4-carbaldehyde, a biphenyl derivative of interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and standard characterization techniques.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO | [1][2][3] |

| Molecular Weight | 216.66 g/mol | [1][2][3] |

| CAS Number | 400744-49-2 | [1][2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Molecular Structure and Identification

This compound consists of a biphenyl scaffold with a chlorine atom substituted at the 3' position of one phenyl ring and a carbaldehyde (formyl) group at the 4 position of the other phenyl ring.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. A detailed protocol for this synthesis and subsequent characterization is provided below.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of substituted biphenyls.

Materials:

-

4-Bromobenzaldehyde

-

3-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.05 eq), and 1-propanol.

-

Degassing: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to dissolve the solids and degas the solvent.

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).

-

Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield this compound as a crystalline solid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde group will show a characteristic resonance in the range of δ 190-200 ppm. The aromatic carbons will appear between δ 120-150 ppm.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer.

-

Look for a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

-

Characteristic C-H stretching vibrations for the aldehyde proton may be observed around 2820 and 2720 cm⁻¹.

-

Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

-

A C-Cl stretching vibration will be observed in the fingerprint region.

3. Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with electron ionization (EI).

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 216 for ³⁵Cl and 218 for ³⁷Cl in an approximate 3:1 ratio).

-

Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to polychlorinated biphenyls (PCBs) suggests potential toxicological relevance. PCBs are a class of persistent organic pollutants known to cause a range of adverse health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[1][2][3][4][5] The biological activity of PCBs is highly dependent on the number and position of chlorine atoms.

The metabolism of less-chlorinated biphenyls can lead to the formation of reactive metabolites, which may exert toxic effects.[3] Given the presence of a reactive aldehyde group, this compound could potentially interact with biological macromolecules such as proteins and DNA, leading to cellular dysfunction.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound. A logical workflow for investigating its potential biological activity is proposed below.

Caption: Proposed workflow for investigating the biological activity of this compound.

References

- 1. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polychlorinated Biphenyls (PCBs) Toxicity: Clinical Assessment | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of 3'-Chlorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3'-Chlorobiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This guide details the necessary reagents, a step-by-step experimental protocol adapted from a well-established procedure for a structurally analogous compound, and known spectroscopic data for the target molecule. Additionally, a general protocol for the Stille cross-coupling is presented as an alternative synthetic route. The information is structured to be a practical resource for researchers in organic synthesis and drug development.

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The targeted compound, this compound, possesses a desirable substitution pattern that makes it a key intermediate for the synthesis of more complex molecular architectures. The presence of the aldehyde functional group allows for a variety of subsequent chemical transformations, while the chlorinated phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The Suzuki-Miyaura and Stille cross-coupling reactions are the most prominent methods for the synthesis of such biaryl systems, offering high yields and broad functional group tolerance.[1][2]

Synthetic Routes

The most common and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille couplings are viable options, with the choice often depending on the availability of starting materials and tolerance to specific reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[3] For the synthesis of this compound, this would involve the reaction of 3-chlorophenylboronic acid with 4-bromobenzaldehyde.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] This method is known for its tolerance of a wide variety of functional groups.[4] The synthesis of the target molecule via this route would typically involve the reaction of a (3-chlorophenyl)stannane derivative with 4-bromobenzaldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. The Suzuki-Miyaura protocol is adapted from a well-documented procedure for the synthesis of the closely related 4-biphenylcarboxaldehyde.[5]

Suzuki-Miyaura Coupling: Synthesis of this compound

This protocol describes the synthesis from 3-chlorophenylboronic acid and 4-bromobenzaldehyde.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of this compound.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 |

| 3-Chlorophenylboronic acid | 156.37 | 4.42 g | 28.4 |

| Palladium(II) Acetate | 224.50 | 18.2 mg | 0.081 |

| Triphenylphosphine | 262.29 | 63.8 mg | 0.243 |

| Sodium Carbonate (2 M aq.) | 105.99 | 16.2 mL | 32.4 |

| 1-Propanol | - | 48.5 mL | - |

| Deionized Water | - | 9.5 mL | - |

| Ethyl Acetate | - | As needed | - |

| Hexanes | - | As needed | - |

| Sodium Bicarbonate (5% aq.) | - | As needed | - |

| Saturated Brine | - | As needed | - |

| Activated Carbon (Darco G-60) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure: [5]

-

To a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol), 3-chlorophenylboronic acid (4.42 g, 28.4 mmol), and 1-propanol (48.5 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes to dissolve the solids.

-

To the resulting solution, add palladium(II) acetate (18.2 mg, 0.081 mmol), triphenylphosphine (63.8 mg, 0.243 mmol), 2 M aqueous sodium carbonate (16.2 mL, 32.4 mmol), and deionized water (9.5 mL).

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically within 1-2 hours), remove the heat source and add 35 mL of water while the mixture is still hot.

-

Allow the mixture to cool to room temperature while stirring, open to the atmosphere.

-

Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Separate the phases and extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

-

Combine the organic layers and wash with 5% aqueous sodium bicarbonate (25 mL) followed by saturated brine (2 x 25 mL).

-

Treat the organic solution with activated carbon (e.g., Darco G-60, ~2.5 g) and stir at room temperature for 30 minutes to decolorize.

-

Add anhydrous sodium sulfate (~5 g) and continue stirring for an additional 15 minutes.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Stille Cross-Coupling: A General Protocol

This provides a general workflow for the Stille coupling, which can be optimized for the synthesis of this compound.

Reaction Scheme:

Caption: Stille coupling for this compound synthesis.

General Procedure: [6]

-

In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine the (3-chlorophenyl)trialkylstannane (1.0 equiv), 4-bromobenzaldehyde (1.0-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.

-

Add a degassed anhydrous solvent such as toluene or DMF.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The work-up procedure generally involves dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and concentration.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉ClO |

| Molecular Weight | 216.66 g/mol |

| Appearance | Expected to be a solid |

Table 2: Spectroscopic Data [1]

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |

| 10.07 (s, 1H) | 191.83 |

| 7.96 (d, J = 7.7 Hz, 2H) | 145.68 |

| 7.73 (d, J = 7.7 Hz, 2H) | 141.56 |

| 7.62 (s, 1H) | 135.63 |

| 7.57 – 7.47 (m, 1H) | 134.99 |

| 7.47 – 7.34 (m, 2H) | 130.36 |

| 130.28 | |

| 128.47 | |

| 127.74 | |

| 127.52 | |

| 125.54 |

Logical Workflow

The overall process for the synthesis and characterization of this compound via the Suzuki-Miyaura coupling is outlined below.

References

3'-Chlorobiphenyl-4-carbaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 3'-Chlorobiphenyl-4-carbaldehyde

This guide provides a comprehensive overview of the safety data for this compound (CAS No. 400744-49-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 3'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde |

| CAS Number | 400744-49-2[1][2][3] |

| Molecular Formula | C13H9ClO[1][2] |

| Molecular Weight | 216.66 g/mol [1][2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Data for some properties were not available.

| Property | Value |

| Physical State | Data not available[2] |

| Boiling Point | 357.8°C at 760 mmHg[2] |

| Density | 1.214 g/cm³[2] |

| Flash Point | 185.2°C[2] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements and corresponding pictograms are crucial for recognizing the risks associated with this chemical.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)[4]

-

Acute Toxicity, Dermal (Category 4)[4]

-

Acute Toxicity, Inhalation (Category 4)[4]

-

Skin Corrosion/Irritation (Category 2)[5]

-

Serious Eye Damage/Eye Irritation (Category 2)[5]

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

Precautionary Measures and Handling

Adherence to precautionary statements is mandatory to ensure safe handling and use of this substance.

Prevention:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

-

P270: Do not eat, drink or smoke when using this product.[2][4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

Response:

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[2][4]

Storage:

-

Store at -20°C for maximum stability.[1] For general laboratory use, ensure the container is tightly closed and stored in a dry, well-ventilated place.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2][4]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2][4] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and physical properties cited in the safety data sheets are not publicly available in the referenced documents. These studies are typically conducted by chemical manufacturers or specialized laboratories following standardized guidelines (e.g., OECD Test Guidelines) and are often proprietary. For specific experimental details, direct inquiry to the supplier or manufacturer is recommended.

Visual Safety Guides

To further aid researchers, the following diagrams illustrate critical safety workflows and requirements when working with this compound.

Caption: Required Personal Protective Equipment (PPE).

Caption: Workflow for handling a chemical spill.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3'-Chlorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chlorobiphenyl-4-carbaldehyde is a biphenyl derivative containing a chlorine substituent and a formyl group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of the chlorine atom and the reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including experimental protocols and reactivity profiles, to support its use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some data is derived from predictions and data for isomeric or related compounds, it provides a valuable starting point for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₉ClO | [1][2][3] |

| Molecular Weight | 216.66 g/mol | [1][2][3] |

| CAS Number | 400744-49-2 | [1][2][3] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | 56-60 °C (for 4'-chloro-[1,1'-biphenyl]-3-carbaldehyde) | [4][5] Note: This is for an isomer and should be used as an estimate. |

| Boiling Point | 357.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.214 g/cm³ (Predicted) | [3] |

| Solubility | Expected to be soluble in non-polar organic solvents. | General property of biphenyls.[6] Specific data for various solvents is not readily available. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound and similar unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

General Experimental Workflow for Suzuki-Miyaura Coupling

Below is a generalized workflow for the synthesis of biphenyl compounds, which can be adapted for the synthesis of this compound.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Hypothetical)

-

Reactant Preparation: In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).

-

Solvent and Base Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base like sodium carbonate or potassium carbonate (2-3 equivalents).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Spectroscopic Data (Reference and Predicted)

Specific, experimentally obtained spectra for this compound are not widely published. However, data from related compounds can provide valuable insights for characterization.

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Predicted/Reference Data |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm). The coupling patterns will be complex due to the disubstituted biphenyl system. For reference, the ¹H NMR of [1,1'-biphenyl]-4-carbaldehyde shows signals at δ 10.06 (s, 1H), 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), and 7.45 – 7.38 (m, 1H) in CDCl₃.[10] |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range, with the aldehyde carbonyl carbon appearing significantly downfield (δ 190-200 ppm). The ¹³C NMR of [1,1'-biphenyl]-4-carbaldehyde in CDCl₃ shows peaks at δ 192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, and 127.4.[10] |

| FTIR | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and the C-Cl stretching (typically in the 1000-1100 cm⁻¹ region). |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 216, with a characteristic M+2 peak at m/z 218 due to the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak). Fragmentation may involve the loss of the formyl group (-CHO, 29 Da) and the chlorine atom (-Cl, 35/37 Da).[2][11][12] |

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the biphenyl system, the chlorine substituent, and the aldehyde functional group.

Reactivity of the Aldehyde Group

The formyl group is susceptible to a variety of reactions common to aldehydes:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, imines, and acetals.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (3'-chlorobiphenyl-4-carboxylic acid) using common oxidizing agents.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 4-position.

Reactivity of the Biphenyl System and Chlorine Substituent

-

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further electrophilic substitution. The directing effects of the existing substituents (the 4-formyl group and the 3'-chloro group) will influence the position of new substituents. The aldehyde group is a deactivating, meta-directing group for its ring, while the chlorine atom is a deactivating, ortho-, para-directing group for its ring.[13][14]

-

Nucleophilic Aromatic Substitution: The chlorine atom on the biphenyl ring is generally unreactive towards nucleophilic substitution under standard conditions.[14] However, under forcing conditions or with specific catalysts, substitution may be possible.

Stability

-

Thermal Stability: Polychlorinated biphenyls (PCBs) are known for their high thermal stability.[15] However, at very high temperatures, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as polychlorinated dibenzofurans (PCDFs).[16]

-

Photochemical Stability: Chlorobiphenyls can undergo photochemical degradation upon exposure to UV light.[17][18] This often involves the reductive dechlorination of the molecule. The presence of the aldehyde group might also influence the photochemical behavior.

Potential Applications in Drug Development

While there is no direct information on the biological activity or drug development applications of this compound itself, the biphenyl scaffold is a common motif in many biologically active compounds. The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening.

Metabolites of lower chlorinated biphenyls have been shown to interact with various cellular targets, including nuclear receptors, and can exhibit endocrine-disrupting activities.[19][20] The study of such compounds and their derivatives is crucial for understanding their toxicological profiles and potential therapeutic applications.

Logical Relationship for Derivative Synthesis

The following diagram illustrates the potential synthetic pathways starting from this compound to generate diverse chemical entities for biological screening.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields, including medicinal chemistry. This guide has summarized the available information on its physical and chemical properties, provided insights into its synthesis and reactivity, and outlined potential avenues for its use in the development of novel compounds. Further experimental work is required to fully characterize this compound and explore its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 4'-CHLOROBIPHENYL-3-CARBALDEHYDE CAS#: 139502-80-0 [amp.chemicalbook.com]

- 5. 4'-CHLOROBIPHENYL-3-CARBALDEHYDE CAS#: 139502-80-0 [m.chemicalbook.com]

- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. wwjmrd.com [wwjmrd.com]

- 9. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. quora.com [quora.com]

- 15. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 3'-Chlorobiphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Chlorobiphenyl-4-carbaldehyde, an important building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum exhibits characteristic signals for the aldehydic proton and the aromatic protons on both phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.08 | s | - | Aldehydic H |

| 7.99 | d | 8.2 | 2H, ortho to CHO |

| 7.75 | d | 8.2 | 2H, meta to CHO |

| 7.66 | t | 1.8 | 1H, H-2' |

| 7.56 | ddd | 7.7, 1.8, 1.2 | 1H, H-6' |

| 7.46 | t | 7.7 | 1H, H-5' |

| 7.41 | ddd | 7.7, 1.8, 1.2 | 1H, H-4' |

¹³C NMR Data

The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon and the aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| 191.8 | C=O (aldehyde) |

| 145.8 | C-4 |

| 141.2 | C-1' |

| 135.8 | C-1 |

| 134.9 | C-3' |

| 130.3 | C-2, C-6 |

| 130.2 | C-5' |

| 128.0 | C-2' |

| 127.5 | C-6' |

| 127.4 | C-3, C-5 |

| 125.4 | C-4' |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~ 1705 | Strong | C=O stretch (conjugated aldehyde) |

| ~ 1600, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |

| ~ 830 | Strong | C-H out-of-plane bend (para-substituted ring) |

| ~ 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry (HRMS). The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 216/218 | ~3:1 | [M]⁺ (Molecular ion) |

| 215/217 | [M-H]⁺ | |

| 187/189 | [M-CHO]⁺ | |

| 152 | [M-Cl-H]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.[4]

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

4-Formylphenylboronic acid

-

1-Chloro-3-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 mmol), 1-chloro-3-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[1]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[1]

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 3'-Chlorobiphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chlorobiphenyl-4-carbaldehyde. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for determining the solubility of this compound. Additionally, it outlines the key factors influencing solubility and presents a logical framework for solvent selection.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various solvents. The parent structure, a chlorinated biphenyl, suggests that it is likely to be soluble in non-polar organic solvents and have low solubility in water.[1][2] However, the presence of the polar carbaldehyde group may impart some degree of solubility in more polar organic solvents. To address this gap, the following sections provide detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid organic compound like this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, hexane, toluene, diethyl ether, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in small portions.[3]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4]

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at this approximate concentration. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble.

-

Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen solvent

-

Glass flasks with stoppers

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary to achieve clear separation.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method.[5] The concentration of this compound in the sample is determined by comparing its response to a calibration curve prepared from standards of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualized Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a compound.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 3'-Chlorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chlorobiphenyl-4-carbaldehyde is a versatile synthetic intermediate with significant potential in various fields of chemical and pharmaceutical research. Its unique structural features, comprising a chlorinated biphenyl backbone and a reactive aldehyde group, make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed synthetic methodologies, quantitative data from related studies, and visualizations of experimental workflows are presented to facilitate its use in research and development.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group onto the biphenyl core, as in this compound, provides two distinct points for chemical modification, enhancing its utility as a versatile intermediate.[1][2] The electron-withdrawing nature of the chlorine atom can influence the electronic properties and metabolic stability of derivative compounds, while the aldehyde functionality serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions.[1]

This guide will explore the established and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents and other functional organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 400744-49-2 | [3] |

| Molecular Formula | C₁₃H₉ClO | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1]

A general synthetic workflow for the preparation of this compound via a Suzuki-Miyaura coupling is depicted below.

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

To a degassed solution of 1-bromo-3-chlorobenzene (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Research Applications

This compound is a versatile building block for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science.[5][6]

Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery due to their diverse biological activities.[7]

Research has shown that biphenyl-substituted pyrazole carbaldehydes exhibit promising antimicrobial and antioxidant activities. Although not using the 3'-chloro substituted variant, a study on related compounds demonstrated significant activity against various bacterial and fungal strains. This suggests that derivatives of this compound could be potent antimicrobial agents.

A plausible synthetic route to such compounds involves an initial aldol condensation followed by a hetero-cyclization reaction.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 3′-Chlorobiphenyl-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of the Aldehyde Group in 3'-Chlorobiphenyl-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chlorobiphenyl-4-carbaldehyde is a versatile bifunctional organic compound featuring a biphenyl backbone, a common scaffold in medicinal chemistry and materials science. The presence of a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, focusing on its synthetic utility in key organic transformations. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide extrapolates typical reactivity based on well-established principles and analogous reactions with structurally similar aromatic aldehydes.

Synthesis of this compound

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryls. The general strategy involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

A common synthetic approach involves the coupling of (3-chlorophenyl)boronic acid with 4-bromobenzaldehyde. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, and a base, such as sodium carbonate or potassium phosphate.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Add a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Relationship: Synthesis of this compound

Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. The reactivity of the aldehyde in this compound is influenced by the biphenyl system, which can delocalize electron density through resonance. The chlorine atom, being electron-withdrawing, can have a modest activating effect on the aldehyde group.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation to 3'-Chlorobiphenyl-4-carboxylic acid

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Prepare a solution of the oxidizing agent. A common and effective reagent is Jones reagent (CrO₃ in sulfuric acid and water), or potassium permanganate (KMnO₄). For a milder oxidation, silver(I) oxide (Tollens' reagent) can be used.

-

Slowly add the oxidizing agent to the solution of the aldehyde at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction appropriately (e.g., with isopropanol for Jones reagent).

-

Perform an aqueous workup, typically involving acidification to protonate the carboxylate, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.

Reduction

The aldehyde group can be reduced to a primary alcohol. This is a common transformation for introducing a hydroxymethyl group.

Experimental Protocol: Reduction to (3'-Chlorobiphenyl-4-yl)methanol

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like methanol, ethanol, or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions. For less reactive aldehydes or for a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in THF can be used, although it requires stricter anhydrous conditions and a more cautious workup.

-

Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be further purified if necessary.

Nucleophilic Addition Reactions

The core reactivity of the aldehyde group is its susceptibility to nucleophilic addition. This class of reactions is vast and allows for the formation of a wide variety of functional groups and the extension of the carbon skeleton.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst. This reaction is highly effective for the formation of carbon-carbon double bonds. With this compound, this reaction can be used to synthesize various cinnamic acid derivatives and other α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Malonic Acid

-

In a reaction flask, combine this compound (1.0 eq) and malonic acid (1.1-1.5 eq).

-

Add a suitable solvent, such as pyridine or a mixture of toluene and a catalytic amount of a base like piperidine or β-alanine.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction often involves a decarboxylation step to yield the cinnamic acid derivative.

-

After the reaction is complete, cool the mixture and perform an acidic workup to precipitate the product.

-

Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated carboxylic acid.

Experimental Workflow: Knoevenagel Condensation

Methodological & Application

Analytical Methods for the Detection of 3'-Chlorobiphenyl-4-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 3'-Chlorobiphenyl-4-carbaldehyde. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and drug development fields in establishing robust and reliable analytical methods for the quantification of this compound.

Introduction

This compound is a biphenyl derivative containing both a chloro and a carbaldehyde functional group. As a potential impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its detection and quantification are crucial for ensuring the quality, safety, and efficacy of drug products. The analytical methods outlined below provide frameworks for the determination of this compound in various matrices.

Analytical Techniques

The primary analytical techniques suitable for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating reversed-phase HPLC method with UV detection is a common and robust approach for the analysis of this compound in drug substances and formulations.

Workflow for HPLC-UV Method Development:

Caption: General workflow for HPLC-UV analysis of this compound.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for forced degradation studies (e.g., HCl, NaOH, H₂O₂)

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

3. Chromatographic Conditions (to be optimized):

-

Mobile Phase A: Buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted)

-

Mobile Phase B: Acetonitrile or Methanol

-

Elution: Gradient elution is recommended to ensure separation from potential impurities and degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (a common starting point is 254 nm).

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte.

-

Sample Solution: Accurately weigh and dissolve the sample (e.g., drug substance) in the same solvent as the standard to a known concentration.

5. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[1] This involves subjecting the sample to various stress conditions to generate potential degradation products.[1]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the sample to UV light.

6. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including the following parameters:[2]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary (Hypothetical for a Validated HPLC-UV Method):

| Parameter | Typical Acceptance Criteria | Hypothetical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Range | - | 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | - | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the trace-level analysis of semi-volatile compounds like this compound.

Workflow for GC-MS Method Development:

Caption: General workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS Method

This protocol provides a general guideline for the analysis of this compound by GC-MS.

1. Materials and Reagents:

-

This compound reference standard

-

High-purity solvents (e.g., hexane, dichloromethane)

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)

-

Derivatizing agents (if necessary)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary GC column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is generally suitable.

3. GC-MS Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

4. Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For liquid samples, extract the analyte into an appropriate organic solvent.

-

Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.

-

Derivatization: If the compound has poor volatility or chromatographic behavior, derivatization of the aldehyde group may be considered.

5. Method Validation: The GC-MS method should be validated according to relevant guidelines, focusing on parameters such as specificity (mass spectral confirmation), linearity, LOD, LOQ, accuracy, and precision.

Quantitative Data Summary (Hypothetical for a Validated GC-MS Method):

| Parameter | Typical Acceptance Criteria | Hypothetical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.998 |

| Range | - | 1 - 100 ng/mL |

| Accuracy (% Recovery) | 80.0 - 120.0% | 95.0% |

| Precision (RSD) | ≤ 15.0% | < 10.0% |

| Limit of Detection (LOD) | - | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | - | 0.5 ng/mL |

Conclusion

The selection of an appropriate analytical method for this compound is critical for ensuring the quality and safety of pharmaceutical products. Both HPLC-UV and GC-MS offer reliable and robust platforms for its detection and quantification. The protocols and data presented herein provide a foundation for the development and validation of suitable analytical procedures. It is imperative that any method is thoroughly validated to demonstrate its suitability for its intended purpose in accordance with regulatory expectations.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3'-Chlorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is highly valued in academic and industrial settings, particularly in drug discovery and development, for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.

This document provides detailed application notes and protocols for the use of 3'-Chlorobiphenyl-4-carbaldehyde as a substrate in Suzuki coupling reactions. This substrate is of particular interest as it allows for the synthesis of complex terphenyl and poly-aryl structures, which are prevalent scaffolds in many biologically active molecules and advanced materials.[1][2] The presence of a chloro substituent, which is typically less reactive than bromo or iodo groups, and an electron-withdrawing aldehyde group, presents a challenging yet synthetically valuable transformation. These protocols are based on established methodologies for the coupling of challenging aryl chlorides.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

A general workflow for performing a Suzuki coupling reaction with this compound is outlined below.

References

Application Notes: 3'-Chlorobiphenyl-4-carbaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Introduction

3'-Chlorobiphenyl-4-carbaldehyde is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its biphenyl scaffold is a common structural motif in numerous drugs, particularly in the "sartan" class of angiotensin II receptor blockers used to treat hypertension. The presence of a chloro group and a formyl group at specific positions on the biphenyl rings allows for sequential and regioselective modifications, making it an ideal precursor for creating diverse molecular architectures. This application note details the use of this compound in the synthesis of a novel investigational angiotensin II receptor antagonist, FP-1028.

Core Application: Synthesis of FP-1028, an Angiotensin II Receptor Antagonist

The primary application highlighted is the role of this compound as a key starting material in the multi-step synthesis of FP-1028. The synthetic strategy leverages the aldehyde functionality for the construction of an imidazole heterocycle and the chloro-substituted phenyl ring for the introduction of a tetrazole moiety via a nucleophilic aromatic substitution followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of the Imidazole Intermediate (FP-1027)

This protocol outlines the condensation reaction of this compound with 2-butyl-4,5-dihydro-1H-imidazole to form the imidazole ring, a key step in the synthesis of many sartan drugs.

Materials:

-

This compound

-

2-butyl-4,5-dihydro-1H-imidazole

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

Procedure:

-